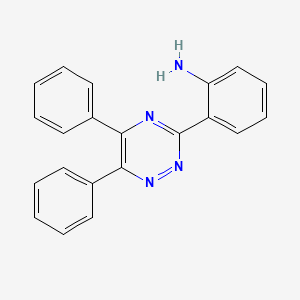
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with two phenyl groups and an aniline moiety. Triazine derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
The synthesis of 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline typically involves the reaction of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine with appropriate reagents. One common method involves the use of iodine monochloride (ICl) in dichloromethane solution . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the triazine ring are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the triazine ring, leading to the formation of new compounds with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the triazine ring.
Wissenschaftliche Forschungsanwendungen
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with metal ions
Biology: Triazine derivatives, including this compound, are investigated for their biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: In the materials science field, the compound is used as a building block for the synthesis of advanced materials, such as polymers and dyes, with specific properties.
Wirkmechanismus
The mechanism of action of 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline can be compared with other triazine derivatives, such as:
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: This compound is used as a UV light absorber and stabilizer in polymer formulations.
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine: This compound is employed as a chromogenic-extraction reagent for the spectrophotometric determination of iron.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
89213-58-1 |
|---|---|
Molekularformel |
C21H16N4 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline |
InChI |
InChI=1S/C21H16N4/c22-18-14-8-7-13-17(18)21-23-19(15-9-3-1-4-10-15)20(24-25-21)16-11-5-2-6-12-16/h1-14H,22H2 |
InChI-Schlüssel |
PHEGNZFQASGAIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=C3N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine](/img/structure/B12941386.png)
![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)


![tert-Butyl (2R,3S,3aR,6S,7aS)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12941411.png)


![(S)-4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B12941423.png)


![1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate](/img/structure/B12941433.png)



